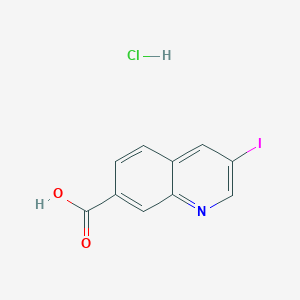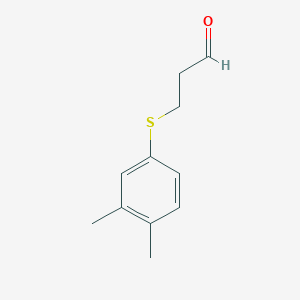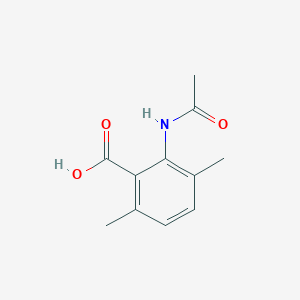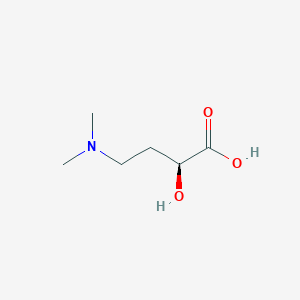
3-Iodoquinoline-7-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodoquinoline-7-carboxylic acid hydrochloride is a heterocyclic aromatic compound that contains both iodine and carboxylic acid functional groups. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of the iodine atom in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoquinoline-7-carboxylic acid hydrochloride typically involves the iodination of quinoline derivatives. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodoquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-7-carboxylic acid derivatives.
Reduction: The iodine atom can be reduced to form deiodinated quinoline derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-7-carboxylic acid derivatives.
Reduction: Deiodinated quinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the iodine atom.
Applications De Recherche Scientifique
3-Iodoquinoline-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Iodoquinoline-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom in the quinoline ring can participate in halogen bonding, which enhances the compound’s binding affinity to biological targets. Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-7-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-Bromoquinoline-7-carboxylic acid: Contains a bromine atom instead of iodine, leading to variations in chemical and biological properties.
3-Chloroquinoline-7-carboxylic acid:
Uniqueness
3-Iodoquinoline-7-carboxylic acid hydrochloride is unique due to the presence of the iodine atom, which enhances its reactivity and potential for various chemical transformations. The iodine atom also contributes to the compound’s distinct biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H7ClINO2 |
|---|---|
Poids moléculaire |
335.52 g/mol |
Nom IUPAC |
3-iodoquinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6INO2.ClH/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8;/h1-5H,(H,13,14);1H |
Clé InChI |
SJHWWWQXMRATGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC=C(C=C21)I)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)

![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)








